molecular formula C16H32B2N4 B118164 Tetrakis(pyrrolidino)diborane CAS No. 158752-98-8

Tetrakis(pyrrolidino)diborane

Cat. No.: B118164
CAS No.: 158752-98-8
M. Wt: 302.1 g/mol
InChI Key: SSJAPCOUEXPQNP-UHFFFAOYSA-N
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Description

Tetrakis(pyrrolidino)diborane is a chemical compound with the molecular formula C₁₆H₃₂B₂N₄ It is characterized by the presence of two boron atoms each bonded to two pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(pyrrolidino)diborane can be synthesized through the reaction of bis(pyrrolidino)boron bromide with sodium metal in toluene under an inert atmosphere. The reaction is carried out at temperatures between 105-110°C, resulting in a dark blue solution. The product is then isolated by filtration and purified through distillation under reduced pressure .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Tetrakis(pyrrolidino)diborane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-nitrogen compounds.

    Reduction: It can be reduced to form simpler boron-containing compounds.

    Substitution: The pyrrolidine rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various boron-nitrogen compounds, which can be further utilized in different chemical processes .

Scientific Research Applications

Tetrakis(pyrrolidino)diborane has several applications in scientific research:

Mechanism of Action

The mechanism by which tetrakis(pyrrolidino)diborane exerts its effects involves the interaction of its boron atoms with various molecular targets. The boron atoms can form stable complexes with nitrogen-containing compounds, facilitating various chemical transformations. The pyrrolidine rings provide steric hindrance, influencing the compound’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

  • Bis(pyrrolidino)boron bromide
  • Tris(pyrrolidino)borane
  • Diborane

Comparison: Tetrakis(pyrrolidino)diborane is unique due to its four pyrrolidine rings, which provide greater steric hindrance and influence its reactivity compared to similar compounds. This makes it particularly useful in specific synthetic applications where selectivity and stability are crucial .

Properties

IUPAC Name

dipyrrolidin-1-ylboranyl(dipyrrolidin-1-yl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32B2N4/c1-2-10-19(9-1)17(20-11-3-4-12-20)18(21-13-5-6-14-21)22-15-7-8-16-22/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJAPCOUEXPQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(B(N1CCCC1)N2CCCC2)(N3CCCC3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32B2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399031
Record name Tetrakis(pyrrolidino)diborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158752-98-8
Record name Tetrakis(pyrrolidino)diborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(pyrrolidino)diborane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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